molecular formula C10H14O5 B3265521 Levulinic anhydride CAS No. 40608-06-8

Levulinic anhydride

Cat. No. B3265521
CAS RN: 40608-06-8
M. Wt: 214.21 g/mol
InChI Key: IGPUFFYCAUBNIY-UHFFFAOYSA-N
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Description

Levulinic acid (LA), also known as 4-oxopentanoic acid, is an organic compound with the formula CH3C(O)CH2CH2CO2H . It is classified as a keto acid and is one of the most promising biomass-derived platform chemicals . This white crystalline solid is soluble in water and polar organic solvents . It is derived from the degradation of cellulose and is a potential precursor to biofuels .


Synthesis Analysis

Levulinic acid can be produced by acid catalysis from renewable resources, such as sugars, lignocellulosic biomass, and waste materials . Monosaccharides such as fructose, glucose, and xylose, and disaccharides such as sucrose are good feedstocks for LA production with Brønsted or Lewis acids as the catalysts in either homogenous or heterogeneous reaction systems . LA yield is in the range of 2–90%, which is greatly dependent on the reaction conditions .


Molecular Structure Analysis

The molecular structure of levulinic acid consists of a pentose (C5) chemical with a ketone and a carboxylic group . This results in interesting reactivity patterns .


Chemical Reactions Analysis

Levulinic acid can be converted into a large number of commodity chemicals . Important LA derivatives and their preparation reactions such as aminolevulinic acid, diphenolic acid, γ-valerolactone, various alkyl esters, and valerate have been reviewed . These derivatives have extended utilization in modern industries due to the emergent environmental concerns .


Physical And Chemical Properties Analysis

Levulinic acid is a white crystalline solid that is soluble in water and polar organic solvents . It is classified as a keto acid .

Scientific Research Applications

1. Biomass Conversion and Biochemical Production

Levulinic acid, closely related to levulinic anhydride, is a pivotal biomass-derived platform chemical. It has shown potential in the production of maleic anhydride, a compound used in various industrial applications. The oxidative cleavage of the methyl carbon in levulinic acid over supported vanadates results in maleic anhydride with yields as high as 71% (Chatzidimitriou & Bond, 2015). Additionally, levulinic acid can be catalytically converted into value-added chemicals like succinic anhydride via oxidation (Xia et al., 2016).

2. Polymer Chemistry

Levulinic acid is extensively used in polymer chemistry due to its versatility as a platform chemical. The development in the industrial production of levulinic acid from lignocellulosic biomass has heightened interest in its application as a biobased material in polymer synthesis (Hayes & Becer, 2020).

3. Enzymatic Synthesis and Biofuel Production

Levulinic acid and its derivatives, like levulinates, are significant in the synthesis of biofuels and high-value chemicals. They serve as potential energy-chemicals used in fuel formulations due to their non-toxicity and high lubricity. Innovative enzymatic synthesis methods for levulinates have been investigated, offering advantages like low-energy requirements and minimal waste disposal (Badgujar et al., 2015).

4. Cellular and Microbial Studies

In microbiology, levulinic acid has been used as a competitive inhibitor in yeast cells to study cytochrome biosynthesis. It inhibits delta-aminolevulinic acid dehydratase, leading to notable changes in cytochrome content, thereby providing insights into the metabolic processes in different yeast species (Malamud et al., 1979).

5. Chemical Synthesis and Medicinal Chemistry

Levulinic acid derivatives have been developed for the protection of hydroxyl groups in chemical synthesis. These derivatives, like 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, offer potential applications in DNA sequencing methods and as sensitive detectable protecting groups (Rasolonjatovo & Sarfati, 1998).

Mechanism of Action

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl followed by the removal of the leaving group .

Future Directions

The sustainable production of levulinic acid and its derivatives for fuel additives and chemicals is a promising area of research . Efforts should be made to develop robust catalysts and reaction systems to improve the reaction selectivity . The mechanisms of LA formation from various feedstocks are also significantly important to guide the intensification of the process . Reactors with potential of industrial application are one of the crucial steps for the scaling up of LA production .

properties

IUPAC Name

4-oxopentanoyl 4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-7(11)3-5-9(13)15-10(14)6-4-8(2)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPUFFYCAUBNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OC(=O)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levulinic anhydride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Levulinic anhydride
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